Cas no 938-91-0 (Urea,N,N'-dimethyl-N-phenyl- (9CI))
938-91-0 structure
Product Name:Urea,N,N'-dimethyl-N-phenyl- (9CI)
Urea,N,N'-dimethyl-N-phenyl- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Urea,N,N'-dimethyl-N-phenyl- (9CI)
- 1,3-dimethyl-1-phenylurea
- DTXSID50239661
- EINECS 213-350-6
- NSC196190
- phenyldimethylurea
- ZWOULFZCQXICLZ-UHFFFAOYSA-N
- N,N'-dimethyl-N'-phenylurea
- UNII-NLR0STO95M
- N,N'-DIMETHYL-N-PHENYLUREA
- NS00039719
- UREA, 1,3-DIMETHYL-1-PHENYL-
- Urea, N,N'-dimethyl-N-phenyl-
- AKOS006242447
- NSC 196190
- VULPEX
- 938-91-0
- NLR0STO95M
- SCHEMBL137254
- NSC-196190
- 1,3-Dimethyl-3-phenylurea
-
- Inchi: 1S/C9H12N2O/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)
- InChI Key: ZWOULFZCQXICLZ-UHFFFAOYSA-N
- SMILES: O=C(NC)N(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 164.094963011g/mol
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.1062 (rough estimate)
- Melting Point: 81.5°C
- Boiling Point: 291.67°C (rough estimate)
- Refractive Index: 1.5373 (estimate)
Urea,N,N'-dimethyl-N-phenyl- (9CI) Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
938-91-0 (Urea,N,N'-dimethyl-N-phenyl- (9CI)) Related Products
- 13114-72-2(N'-Methyl-N,N-diphenylurea)
- 1007-36-9(1-Methyl-3-phenylurea)
- 4550-72-5(NSC 15364)
- 1849-01-0(1-Methyl-2-benzimidazolinone)
- 12271-12-4(C.I. Basic Red 18:1)
- 101-42-8(Fenuron)
- 101-21-3(Chlorpropham)
- 3097-21-0(1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one)
- 102-07-8(1,3-Diphenylurea)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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